molecular formula C23H8Br4Cl4N4O2 B12719650 4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one CAS No. 82457-15-6

4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one

Cat. No.: B12719650
CAS No.: 82457-15-6
M. Wt: 833.8 g/mol
InChI Key: IICSZKNJENDEJR-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one is a complex organic compound characterized by the presence of multiple bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one typically involves multi-step organic reactions. The process begins with the bromination and chlorination of precursor compounds under controlled conditions. The reaction conditions often include the use of solvents like acetone and toluene, and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to ensure precision and safety. Chromatographic techniques are employed to isolate and purify the final product, resulting in colorless crystals .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine and chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase CK2 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and leading to the induction of apoptosis in cancer cells . The compound’s high lipophilicity enhances its ability to penetrate cellular membranes and exert its effects intracellularly.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one stands out due to its unique combination of bromine and chlorine atoms, which confer distinct chemical and biological properties. Its ability to inhibit protein kinase CK2 and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .

Properties

CAS No.

82457-15-6

Molecular Formula

C23H8Br4Cl4N4O2

Molecular Weight

833.8 g/mol

IUPAC Name

4,5,6,7-tetrachloro-3-[2-methyl-3-[(4,5,6,7-tetrabromo-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one

InChI

InChI=1S/C23H8Br4Cl4N4O2/c1-5-6(32-20-8-9(22(36)34-20)13(25)15(27)14(26)12(8)24)3-2-4-7(5)33-21-10-11(23(37)35-21)17(29)19(31)18(30)16(10)28/h2-4H,1H3,(H,32,34,36)(H,33,35,37)

InChI Key

IICSZKNJENDEJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4

Origin of Product

United States

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